REACTION_CXSMILES
|
Br[C:2](=[CH:5][OH:6])[CH:3]=[O:4].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.CC(O)C.Cl.[CH3:24][C:25]1([CH3:32])[CH2:30][NH:29][C:28](=[NH:31])[CH2:27][CH2:26]1.C[O-].[Na+].C(N(CC)CC)C>C1CCCCC1.CCO>[CH3:24][C:25]1([CH3:32])[CH2:30][N:29]2[CH:3]=[C:2]([CH:5]=[O:6])[N:31]=[C:28]2[CH2:27][CH2:26]1.[CH3:24][C:25]1([CH3:32])[CH2:30][N:29]2[C:2]([CH:3]=[O:4])=[CH:5][N:31]=[C:28]2[CH2:27][CH2:26]1 |f:1.2,4.5,6.7|
|
Name
|
|
Quantity
|
9.9 g
|
Type
|
reactant
|
Smiles
|
Cl.CC1(CCC(NC1)=N)C
|
Name
|
NaOMe
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
|
CCO
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Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
CCO
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Name
|
2-bromo-3-hydroxypropenal
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Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
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BrC(C=O)=CO
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Name
|
|
Quantity
|
0.13 g
|
Type
|
reactant
|
Smiles
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O.C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
12.6 mL
|
Type
|
reactant
|
Smiles
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CC(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
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Name
|
|
Quantity
|
8.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 2 h
|
Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was azeotroped until the vapor temperature over 80° C
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
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Type
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DISSOLUTION
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Details
|
The residue was dissolved in dry EtOH (200 mL)
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Type
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CUSTOM
|
Details
|
the reaction solution was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in CHCl3 (300 mL)
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the reaction solution was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in CH2H12 (600 mL)
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Type
|
WASH
|
Details
|
washed with 50% K2CO3 aqueous solution (2×200 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous solution was extracted with CH2Cl2 (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
eluted with CHCl3-methanol (50:1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCC=2N(C1)C=C(N2)C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.4 g | |
YIELD: PERCENTYIELD | 40.7% |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCC=2N(C1)C(=CN2)C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 15.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |